![molecular formula C17H12N2O3S B2909689 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one CAS No. 866897-51-0](/img/no-structure.png)
3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro1benzofuro[3,2-d]pyrimidin-4(1H)-one” belongs to the class of organic compounds known as benzofuro[3,2-d]pyrimidines . These are aromatic heterocyclic compounds containing a benzene ring fused to a furo[3,2-d]pyrimidine moiety. The methoxyphenyl group attached to the pyrimidine ring suggests that this compound may have unique properties compared to other benzofuro[3,2-d]pyrimidines.
Mecanismo De Acción
The mechanism of action of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one involves the inhibition of topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, the compound prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and does not cause significant damage to normal cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one in lab experiments include its low toxicity, selectivity for cancer cells, and ability to inhibit topoisomerase II. However, its limited solubility in water and instability under certain conditions may pose challenges in its use in experiments.
Direcciones Futuras
There are several future directions for the research on 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one. One possible direction is the development of new derivatives of the compound with improved solubility and stability. Another direction is the investigation of the compound's potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further studies are needed to elucidate the compound's mechanism of action and its effects on different types of cancer cells.
Métodos De Síntesis
The synthesis of 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one involves the reaction of 3-methoxybenzaldehyde, thiourea, and 2-hydroxy-1,4-naphthoquinone in the presence of a catalyst such as p-toluenesulfonic acid. The product is obtained after purification by recrystallization.
Aplicaciones Científicas De Investigación
3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one has been studied for its potential use as an anticancer agent. Research has shown that the compound has cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to inhibit the growth of tumors in animal models.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one involves the condensation of 3-methoxybenzaldehyde with thiourea to form 3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one, which is then reacted with 2,3-dihydrobenzofuran-4-one to yield the final product.", "Starting Materials": [ "3-methoxybenzaldehyde", "thiourea", "2,3-dihydrobenzofuran-4-one" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with thiourea in ethanol to form 3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one.", "Step 2: Reaction of 3-(3-methoxyphenyl)-2-thioxoimidazolidin-4-one with 2,3-dihydrobenzofuran-4-one in the presence of a base such as potassium carbonate in refluxing ethanol to yield 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one." ] } | |
Número CAS |
866897-51-0 |
Fórmula molecular |
C17H12N2O3S |
Peso molecular |
324.35 |
Nombre IUPAC |
3-(3-methoxyphenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C17H12N2O3S/c1-21-11-6-4-5-10(9-11)19-16(20)15-14(18-17(19)23)12-7-2-3-8-13(12)22-15/h2-9H,1H3,(H,18,23) |
Clave InChI |
LCEBTOIPUNAZDP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)NC2=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-{(E)-2-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]hydrazono}-4,4,4-trifluorobutanoate](/img/structure/B2909606.png)
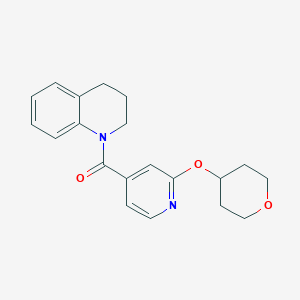

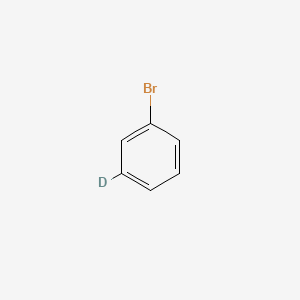
![methyl 3-((2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2909613.png)
![(1R,2R)-2-[1-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]cyclopropane-1-carboxylic acid](/img/structure/B2909614.png)
![N-{[1-(prop-2-yn-1-yl)piperidin-3-yl]methyl}butanamide](/img/structure/B2909615.png)
![N-(1-cyanocyclohexyl)-2-[(6-methoxy-1H-benzimidazol-2-yl)sulfanyl]acetamide](/img/structure/B2909616.png)
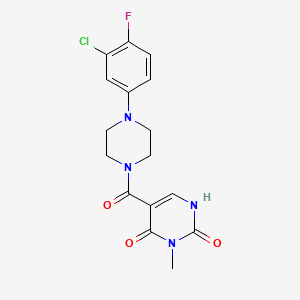
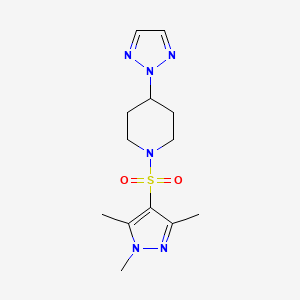
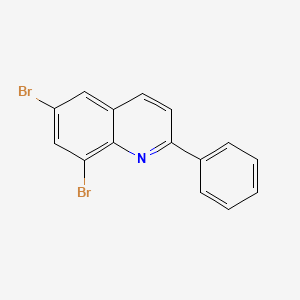
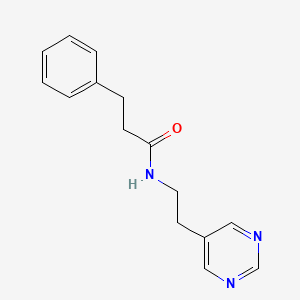
![2-keto-2-[1-(2-keto-2-pyrrolidino-ethyl)indol-3-yl]-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B2909623.png)
![5-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclooctane-1-carboxylic acid](/img/structure/B2909624.png)